molecular formula C8H10N2O3 B13143461 1-Acetyl-4-methyl-1H-imidazol-2-yl acetate

1-Acetyl-4-methyl-1H-imidazol-2-yl acetate

Cat. No.: B13143461
M. Wt: 182.18 g/mol
InChI Key: JJSWBNHWTDYCAY-UHFFFAOYSA-N
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Description

1-Acetyl-4-methyl-1H-imidazol-2-yl acetate is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-4-methyl-1H-imidazol-2-yl acetate can be synthesized through various methods. One common approach involves the condensation of 1-methylimidazole with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4-methyl-1H-imidazol-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Acetyl-4-methyl-1H-imidazol-2-yl acetate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-4-methyl-1H-imidazol-2-yl acetate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-4-methyl-1H-imidazol-2-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetyl and acetate groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

(1-acetyl-4-methylimidazol-2-yl) acetate

InChI

InChI=1S/C8H10N2O3/c1-5-4-10(6(2)11)8(9-5)13-7(3)12/h4H,1-3H3

InChI Key

JJSWBNHWTDYCAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=N1)OC(=O)C)C(=O)C

Origin of Product

United States

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